ZSTK474 is a synthetic small molecule classified as a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [ [], [], [], [] ] It plays a significant role in scientific research as a valuable tool for studying the PI3K signaling pathway, understanding its involvement in various cellular processes, and investigating its potential as a therapeutic target for diseases like cancer. [ [], [], [], [] ]
ZSTK474 is an s-triazine derivative synthesized by Zenyaku Kogyo Co., Ltd. in Japan. It was identified as a promising anticancer drug candidate through the JFCR39 system, which screens compounds for their antitumor efficacy across various human cancer cell lines. The compound was specifically designed to inhibit the activity of phosphatidylinositol 3-kinase, an enzyme implicated in numerous cellular processes including cell growth, proliferation, and survival, particularly in cancer cells .
The synthesis of ZSTK474 involves several steps that yield a compound characterized by its unique chemical structure: 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine. The synthesis process typically includes:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity .
ZSTK474 has a complex molecular structure that contributes to its biological activity. Its molecular formula is , and it features:
Molecular modeling studies suggest that ZSTK474 binds effectively within the ATP-binding site of phosphatidylinositol 3-kinase isoforms .
ZSTK474 undergoes several key chemical reactions in biological systems:
The mechanism of action of ZSTK474 primarily involves its inhibition of phosphatidylinositol 3-kinase activity:
ZSTK474 possesses several notable physical and chemical properties:
These properties enhance its potential as an effective therapeutic agent in oncology .
ZSTK474 has significant potential applications in cancer therapy due to its potent inhibitory effects on phosphatidylinositol 3-kinase:
The JFCR39 drug discovery system—a panel of 39 human cancer cell lines established by the Japanese Foundation for Cancer Research—enabled the identification of ZSTK474 as a novel phosphatidylinositol 3-kinase (PI3K) inhibitor. This platform expanded upon the NCI60 panel by incorporating six stomach cancer cell lines (e.g., MKN-1, MKN-7) and three breast cancer lines (HBC-4, HBC-5, BSY-1) prevalent in Japan, alongside 30 NCI60 lines [1] [2]. Cell viability was quantified using the sulforhodamine B (SRB) assay, which measured total cellular protein after 48-hour compound exposure to generate half-maximal growth inhibition (GI₅₀) values [1] [6]. The resulting "fingerprint" (growth inhibition profile across all 39 cell lines) served as a unique signature for mechanistic prediction.
The COMPARE algorithm predicted ZSTK474's mechanism by calculating Pearson correlation coefficients (r) between its GI₅₀ profile and reference compounds with known targets. ZSTK474 exhibited high similarity (r = 0.81) to the classical PI3K inhibitor LY294002, suggesting shared PI3K targeting [1] [5]. Typically, r > 0.8 indicates identical mechanisms, while r = 0.5–0.8 implies overlapping but distinct target specificity [1] [8]. This computational prediction was biochemically validated when ZSTK474 directly inhibited PI3K activity, reducing it to 4.7% of control levels at 1 µM—significantly surpassing LY294002 (44.6%) [8].
ZSTK474 demonstrated broad-spectrum antitumor activity across all JFCR39 cell lines, with submicromolar GI₅₀ values in lung (NCI-H460), prostate (PC-3), colon (HCT-116), and other cancers [5] [8]. Its fingerprint revealed differential sensitivity, enabling disease-oriented optimization for personalized therapy. For example, stomach cancer lines (e.g., MKN-74) showed heightened vulnerability, informing potential clinical indications [1] [2].
Table 1: JFCR39 Cancer Cell Line Panel Composition
Cancer Type | Cell Lines |
---|---|
Lung | NCI-H23, NCI-H226, NCI-H522, A549, DMS273, DMS114 |
Stomach | MKN-1, MKN-7, MKN-28, St-4, KN-45, MMKN-74 |
Breast | HBC-4, HBC-5, BSY-1, MCF-7, MDA-MB-231 |
Ovary | OVCAR-3, OVCAR-4, OVCAR-5, OVCAR-8, SK-OV-3 |
Brain | U251, SF-268, SF-295, SF-539, SNB-75, SNB-78 |
ZSTK474 is a morpholine-containing s-triazine derivative (chemical structure: 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine) designed to competitively inhibit ATP binding in the PI3K catalytic pocket [5] [9]. Biochemical assays confirmed its pan-Class I PI3K inhibition, with IC₅₀ values of 16 nM (p110α), 44 nM (p110β), 5 nM (p110δ), and 49 nM (p110γ) [4] [8]. Selectivity was achieved by:
Table 2: ZSTK474's Biochemical Inhibition Profile Against Class I PI3K Isoforms
PI3K Isoform | IC₅₀ (nM) | Cellular Function |
---|---|---|
p110α | 16 | Glucose metabolism; tumorigenesis (e.g., PIK3CA mutations) |
p110β | 44 | Platelet activation; PTEN-deficient cancers |
p110δ | 5 | Leukocyte signaling; B-cell malignancies |
p110γ | 49 | Myeloid cell migration; tumor microenvironment |
ZSTK474 outperformed early PI3K inhibitors LY294002 and wortmannin in both biochemical and functional assays:
Table 3: Key Differentiators Between ZSTK474 and Early-Generation PI3K Inhibitors
Parameter | ZSTK474 | LY294002 | Wortmannin |
---|---|---|---|
PI3K inhibition (IC₅₀) | 5–49 nM | 600–1,500 nM | ~5 nM (irreversible) |
Selectivity | >90% at 10 µM | Low (inhibits CK2, mTOR) | Low (covalent binder) |
Primary cellular effect | G₀/G₁ arrest | Apoptosis | Apoptosis |
Oral activity | Yes (strong xenograft efficacy) | Limited | No |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7